molecular formula C24H29NO4 B600812 rac (cis/trans) Donepezil N-Oxide CAS No. 120013-84-5

rac (cis/trans) Donepezil N-Oxide

Cat. No. B600812
M. Wt: 395.49
InChI Key:
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Description

“rac (cis/trans) Donepezil N-Oxide” is a metabolite of Donepezil . It is an inhibitor of acetylcholinesterase (AChE) . The molecular formula is C24 H29 N O4 and the molecular weight is 395.49 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “rac (cis/trans) Donepezil N-Oxide” include a melting point of 190-192°C . It is slightly soluble in Chloroform and Methanol .

Scientific Research Applications

Neurology

“rac (cis/trans) Donepezil N-Oxide” is a metabolite of Donepezil , which is an inhibitor of acetylcholinesterase (AChE) . It is used in neurology research as a reference material for highly accurate and reliable data analysis .

Medicinal Chemistry

In the field of medicinal chemistry, “rac (cis/trans) Donepezil N-Oxide” and its analogs have been synthesized and evaluated as potential anti-Alzheimer agents . The compounds were designed based on the benzothiophene structure and showed remarkable AChE inhibitory activity . They also effectively inhibited self-mediated β-amyloid protein in vitro .

The experimental procedure involved the design and synthesis of fifteen new benzothiophene-based compounds . The compounds were then evaluated for their AChE inhibitory activity and their ability to inhibit self-mediated β-amyloid protein .

The results showed that most of the synthesized compounds exhibited remarkable AChE inhibitory activity . In particular, compound 3g showed a significant β-amyloid inhibitory effect exceeding that of donepezil . Furthermore, compound 3j showed the best inhibitory activity comparable to that of donepezil . The in vivo evaluation of the promising compounds (3g and 3j) confirmed a significant memory improvement in a scopolamine-induced memory impairment model in mice .

Drug Metabolism Research

Donepezil, a widely used drug against mild to moderately severe Alzheimer’s disease, can undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . This oxidation is a vital step of drug metabolism and hence a pharmaceutically relevant process . The study explores the potential of Donepezil to undergo oxidation . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant . The stoichiometry, thermodynamic properties, rate equation, mechanistic details are outlined, and identification of reaction products is supported by consistent oxidative degradation related UV, IR, 1 H NMR and mass spectroscopic data .

Analytical Standards

“rac (cis/trans) Donepezil N-Oxide” is used as an analytical standard in neurology research . It is a certified reference material for highly accurate and reliable data analysis . It is used in the calibration of analytical instruments, the development of methods and techniques, and in quality control procedures .

Oxidative Metabolic Pathway Research

Donepezil, a widely used drug against mild to moderately severe Alzheimer’s disease, can undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . This oxidation is a vital step of drug metabolism and hence a pharmaceutically relevant process . The study explores the potential of Donepezil to undergo oxidation . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant . The stoichiometry, thermodynamic properties, rate equation, mechanistic details are outlined, and identification of reaction products is supported by consistent oxidative degradation related UV, IR, 1 H NMR and mass spectroscopic data .

Quality Control Procedures

“rac (cis/trans) Donepezil N-Oxide” is used in the calibration of analytical instruments, the development of methods and techniques, and in quality control procedures . It is a certified reference material for highly accurate and reliable data analysis .

properties

IUPAC Name

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPRYHONRUINMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458179
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac (cis/trans) Donepezil N-Oxide

CAS RN

120013-84-5, 147427-77-8, 147427-78-9
Record name Donepezil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL N-OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DONEPEZIL N-OXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
F Groppa, A Coin, G De Rosa, S Granziera… - Therapeutic Drug …, 2016 - journals.lww.com
Background: In humans, donepezil (D) is metabolized to 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox). Although 6DD and DNox are …
Number of citations: 1 journals.lww.com

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